

Application Note: Strategic Purification Protocols for Oct-4-enedioic Acid

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Compound of Interest

Compound Name: Oct-4-enedioic acid

CAS No.: 14277-16-8

Cat. No.: B083599

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Introduction & Molecule Profile[1]

Oct-4-enedioic acid (C₈H₁₂O₄) is a critical unsaturated dicarboxylic acid intermediate used in the synthesis of high-performance polyamides, polyesters, and as a linker in antibody-drug conjugates (ADCs).

In crude reaction mixtures—typically derived from the self-metathesis of 4-pentenoic acid or the oxidative cleavage of cyclooctadiene—the target molecule exists as a mixture of geometric isomers (cis/Z and trans/E) alongside ruthenium/molybdenum catalyst residues and unreacted monocarboxylic acids.

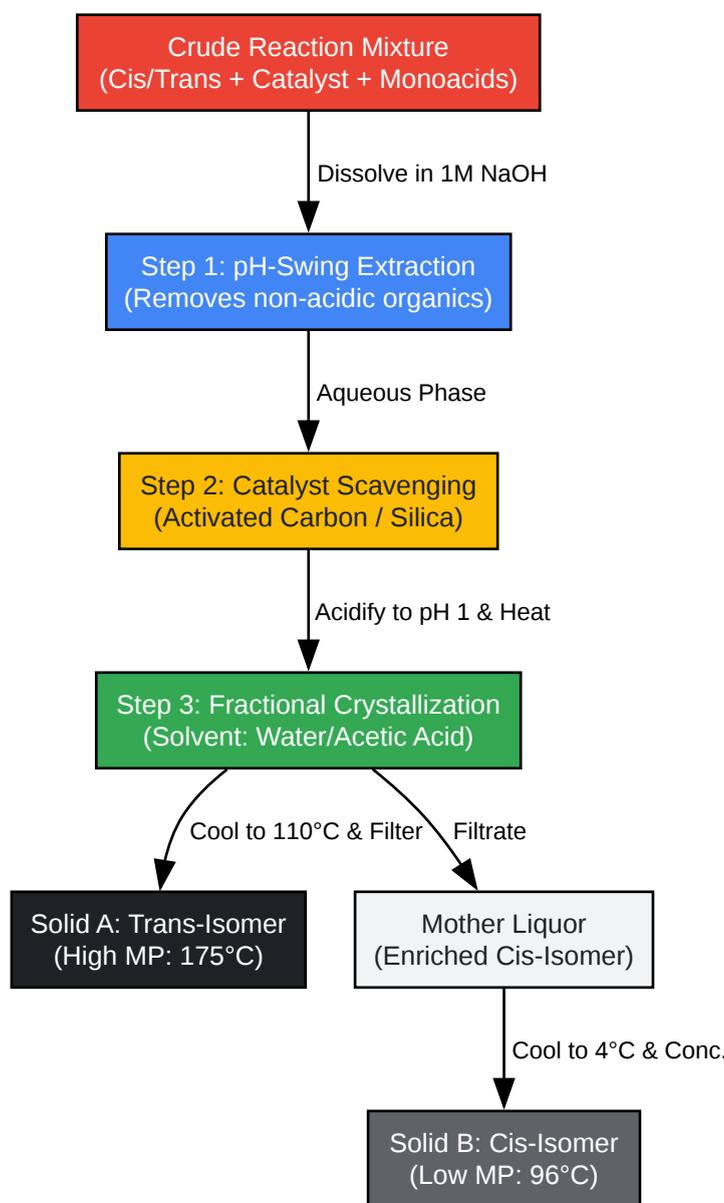
This guide provides a modular purification strategy designed to isolate high-purity (>98%) **Oct-4-enedioic acid** while specifically addressing the separation of the thermodynamically distinct cis and trans isomers.

Physicochemical Profile (Critical for Protocol Design)

Property	cis-Oct-4-enedioic Acid	trans-Oct-4-enedioic Acid	Implication for Purification
CAS Number	38561-68-1	48059-97-8	Distinct tracking required.
Melting Point	96–98 °C	175–176 °C	Primary Separation Vector: Huge MP differential allows fractional crystallization.
pKa (Predicted)	~4.3 (COOH 1), ~5.4 (COOH 2)	~4.3 (COOH 1), ~5.4 (COOH 2)	Allows pH-swing extraction to remove non-acidic impurities.
Solubility	High in alcohols, DMSO; Mod. in hot H ₂ O	Low in cold H ₂ O; Mod. in hot DMSO/Acetic Acid	Water/Acetic Acid systems are ideal for recrystallization.

Strategic Purification Workflow

The purification logic follows a "Filter-Fractionate-Polish" approach. We utilize the acidity for bulk cleanup, thermal properties for isomer resolution, and adsorption for catalyst removal.



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Figure 1: Decision tree for the fractionation of **Oct-4-enedioic acid** isomers.

Detailed Protocols

Protocol A: Bulk Cleanup via pH-Swing Extraction

Objective: Remove unreacted starting materials (alkenes), non-polar byproducts, and bulk catalyst ligands. Mechanism: Exploits the water solubility of the dicarboxylate salt (pH > 8) vs. the insolubility of non-polar impurities.

- **Dissolution:** Dissolve 10 g of crude **Oct-4-enedioic acid** in 100 mL of 1.0 M NaOH. Stir vigorously for 30 minutes.
 - Note: The solution should be homogenous. If solids remain, filter them off (these are likely polymer byproducts or inorganic salts).
- **Organic Wash:** Transfer the aqueous solution to a separatory funnel. Extract twice with 50 mL of Dichloromethane (DCM) or Ethyl Acetate.
 - Action: Discard the organic (bottom) layer. This contains non-acidic impurities.
- **Catalyst Adsorption (Optional but Recommended):**
 - Add 5 wt% Activated Carbon (e.g., Darco G-60) to the aqueous phase.
 - Stir at room temperature for 1 hour.
 - Filter through a Celite pad to remove the carbon.
- **Precipitation:** Cool the aqueous filtrate to 0–5 °C. Slowly add 6.0 M HCl dropwise with stirring until pH reaches 1.0.
 - Observation: A heavy white/off-white precipitate will form.
- **Collection:** Filter the solid via vacuum filtration. Wash with ice-cold water (2 x 20 mL). Dry the "Pre-Purified Cake" under vacuum at 40 °C.

Protocol B: Isomer Separation via Fractional Crystallization

Objective: Isolate the high-melting trans-isomer from the cis-isomer. **Mechanism:** The trans isomer has a significantly higher lattice energy (MP ~176°C) compared to the cis isomer (MP ~96°C), making it less soluble at elevated temperatures.

Solvent System: Water:Glacial Acetic Acid (90:10 v/v).

- **Saturation:** Suspend the Pre-Purified Cake in the solvent system (10 mL solvent per gram of solid).

- Reflux: Heat the mixture to reflux (~100–105 °C). Ensure complete dissolution. If not dissolved, add solvent in 5 mL increments.
- Primary Crystallization (Trans Isolation):
 - Remove heat and allow the flask to cool slowly to 60 °C.
 - Critical Step: Hold at 60 °C for 1 hour. The trans-isomer will crystallize out, while the cis-isomer remains in solution (due to its lower MP and higher solubility).
 - Filter the warm suspension. The solid collected is the Crude Trans-Isomer.
- Secondary Crystallization (Cis Recovery):
 - Take the filtrate (Mother Liquor) and concentrate it by 50% volume using a rotary evaporator.
 - Cool to 4 °C overnight.
 - Filter the resulting crystals.^{[1][2]} This is the Enriched Cis-Isomer.

Protocol C: Final Polishing (Recrystallization)

Objective: Achieve >99% purity for analytical standards or polymerization.

- For Trans-Isomer:
 - Recrystallize from boiling water.
 - Dissolve at 100 °C, hot filter (to remove dust), and cool slowly to room temperature.
 - Yield: White crystalline needles.
- For Cis-Isomer:
 - Recrystallize from Ethyl Acetate/Hexane (1:3).
 - Dissolve in minimum hot ethyl acetate, then add hexane until turbid. Cool to -20 °C.

Quality Control & Validation

To validate the success of the purification, the following analytical methods are required.

HPLC Method (Purity & Isomer Ratio)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid
 - B: Acetonitrile + 0.1% Formic Acid
- Gradient: 5% B to 60% B over 20 minutes.
- Detection: UV at 210 nm (carbonyl absorption).
- Expected Retention: The cis isomer generally elutes earlier than the trans isomer due to higher polarity/lower hydrodynamic volume interaction with the stationary phase in this specific geometry.

NMR Validation

- ^1H NMR (DMSO- d_6):
 - Alkene Region (5.3 - 5.8 ppm):
 - Cis (Z): Coupling constant (J) ~10–12 Hz.
 - Trans (E): Coupling constant (J) ~15–16 Hz.
 - Quantification: Integrate the alkene protons to calculate the cis:trans ratio.

References

- Karunanithi, A. T., et al. (2009).[3] Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. (Validates solvent selection logic for dicarboxylic acids).

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Sources

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- [2. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents \[patents.google.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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